S-adenosyl-L-methionine

Vue d'ensemble

Description

S-adenosyl-L-methionine is a naturally occurring compound found in all living organisms. It is a sulfonium-containing primary metabolite that plays a crucial role in various biological processes. This compound is best known for its role in one-carbon metabolism, where it serves as a methyl donor in numerous biological reactions . It is involved in the methylation of DNA, RNA, proteins, and lipids, making it essential for cellular growth, repair, and regulation .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

S-adenosyl-L-methionine is synthesized in vivo from adenosine triphosphate (ATP) and L-methionine by the enzyme methionine adenosyltransferase . The reaction involves the transfer of the adenosyl group from ATP to the sulfur atom of methionine, forming this compound .

Industrial Production Methods

Industrial production of this compound typically involves microbial fermentation using strains such as Pichia pastoris and Saccharomyces cerevisiae . The production process can be optimized by genetic engineering to enhance the activity of methionine adenosyltransferase and by optimizing culture conditions . Immobilized enzyme systems have also been developed to improve the efficiency and stability of the production process .

Analyse Des Réactions Chimiques

Methyl Transfer Reactions

SAM serves as a methyl donor in over 40 enzymatic reactions, transferring methyl groups to nucleic acids, proteins, and lipids. The reaction generates S-adenosylhomocysteine (SAH) :

SAH is subsequently hydrolyzed to homocysteine and adenosine via SAH hydrolase .

Radical-Initiated Reactions

SAM participates in radical chemistry via homolytic cleavage of its S–C5′ bond, catalyzed by radical SAM (RS) enzymes . This liberates the 5′-deoxyadenosyl radical (5′-dAdo·) , which initiates H-atom abstraction or substrate adenosylation. Key steps:

-

Reductive cleavage : A reduced [4Fe–4S] cluster transfers an electron to SAM’s sulfonium center, generating a sulfur radical .

-

Formation of Ω : An organometallic intermediate (Ω) forms via an Fe–C5′ bond between the [4Fe–4S] cluster and the 5′-dAdo· radical .

-

Liberation of 5′-dAdo· : Homolysis of the Fe–C bond releases 5′-dAdo·, which reacts with substrates (e.g., peptide radicals) .

Stability and Degradation

SAM is unstable in aqueous solutions (pH > 1.5):

-

Intramolecular cyclization : Forms homoserine lactone and methylthioadenosine (MTA) .

-

Hydrolysis : At neutral/alkaline pH, SAM degrades to adenine and S-ribosylmethionine .

-

Biological impact : Excess SAM is catabolized via the methionine salvage pathway, increasing MTA and adenine, which inhibit AHCY (S-adenosylhomocysteine hydrolase). This reduces the [SAM]/[SAH] ratio, impairing methylation .

Analog Development

Efforts to create stable SAM analogs include:

-

Phosphorus-containing mimetics : Synthesized using MAT2A, retaining enzymatic compatibility .

-

Tetrazole derivatives : Replacing the carboxyl group with a tetrazole ring enhances stability .

-

Selenium-containing SAM (SeAM) : Used in methylation studies .

| Analog | Modification | Stability | Application |

|---|---|---|---|

| *rac-*SAM-P | Phosphorus substituent | Improved | Biocatalysis |

| Tetrazole-SAM | Carboxyl → tetrazole | Enhanced | Methylation tracking |

Biological Consequences of SAM Metabolism

Excess SAM disrupts methylation potential by:

-

Inhibiting AHCY : MTA and adenine accumulate, reducing SAH hydrolysis .

-

Purine metabolism : Salvage pathways are activated, increasing adenine and hypoxanthine .

-

Circadian rhythms : Period lengthening occurs in mammalian cells due to altered methylation .

References

Applications De Recherche Scientifique

S-adenosyl-L-methionine (SAM) is a naturally occurring molecule critical in numerous biochemical pathways, acting primarily as a methyl donor in transmethylation reactions, a precursor in transsulfuration, and in aminopropylation . SAM is involved in various cellular processes, including DNA methylation, protein function, and synthesis of hormones and neurotransmitters .

Scientific Research Applications

In vitro and in vivo studies show that SAM analogs are increasingly used in methyltransferase (MT) catalyzed modification of biomolecules like proteins, nucleic acids, and small molecules . SAM's role extends to being a regulator in glutathione synthesis, a key cellular antioxidant, suggesting its potential benefits in treating alcoholic liver diseases (ALDs) .

Chemoenzymatic Synthesis and In Situ Application

SAM and its analogs have inherent instability, while their chemical synthesis is challenged by low yields, stereoisomer isolation, and inhibition. Chemoenzymatic synthesis offers an attractive alternative by applying in situ enzymatic synthesis to overcome stability and activity issues .

Impact on Methylation and Metabolism

Excess SAM can disrupt rhythms and lead to catabolism into adenine and methylthioadenosine, which are toxic . Experiments have shown that introducing SAM to cells at varying concentrations affects their metabolic processes. Specifically, high concentrations (1 mM) of SAM can lengthen circadian rhythms and increase methionine, SAM, SAH, and cystathionine levels . It also activates purine salvage, increasing intracellular levels of adenine, hypoxanthine, and guanosine .

Potential Treatment for Alcoholic Liver Disease (ALD)

SAM has been explored as a treatment for alcoholic liver diseases due to its role in methylation reactions and glutathione synthesis . However, a study involving 37 patients with ALD showed that a 1.2 g daily oral dose of SAM was no more effective than a placebo in improving liver function or histopathology scores over 24 weeks. While the entire cohort showed improvement in AST, ALT, and bilirubin levels with abstinence from alcohol, there were no significant differences between the SAM treatment and placebo groups .

Plant Growth Promoting Rhizobacteria

Mécanisme D'action

S-adenosyl-L-methionine exerts its effects by donating a one-carbon methyl group in a process called transmethylation . This process is catalyzed by methyltransferase enzymes and involves the transfer of the methyl group from this compound to various substrates, including DNA, RNA, proteins, and lipids . The molecular targets and pathways involved in the action of this compound include the regulation of gene expression, protein function, and cellular metabolism .

Comparaison Avec Des Composés Similaires

S-adenosyl-L-methionine is unique in its ability to donate methyl, aminopropyl, and adenosyl groups in various biological reactions . Similar compounds include:

S-adenosylhomocysteine: A product of this compound metabolism that can be further converted to homocysteine and cysteine.

Methionine: An essential amino acid that serves as a precursor for the synthesis of this compound.

Adenosine triphosphate (ATP): A molecule that provides the adenosyl group for the synthesis of this compound.

This compound’s versatility and involvement in multiple biochemical pathways make it a unique and essential compound in cellular metabolism .

Propriétés

Key on ui mechanism of action |

S-Adenosylmethionine (SAMe) is a natural substance present in the cells of the body. It is a direct metabolite of the essential amino acid L-methionine. SAMe plays a crucial biochemical role in the body by donating a one-carbon methyl group in a process called transmethylation. SAMe, formed from the reaction of L-methionine and adenosine triphosphate catalyzed by the enzyme S-adenosylmethionine synthetase, is the methyl-group donor in the biosynthesis of both DNA and RNA nucleic acids, phospholipids, proteins, epinephrine, melatonin, creatine and other molecules. |

|---|---|

Numéro CAS |

29908-03-0 |

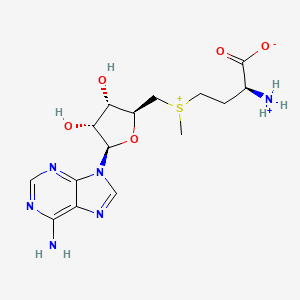

Formule moléculaire |

C15H23N6O5S+ |

Poids moléculaire |

399.4 g/mol |

Nom IUPAC |

(2S)-4-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl-methylsulfonio]-2-azaniumylbutanoate |

InChI |

InChI=1S/C15H22N6O5S/c1-27(3-2-7(16)15(24)25)4-8-10(22)11(23)14(26-8)21-6-20-9-12(17)18-5-19-13(9)21/h5-8,10-11,14,22-23H,2-4,16H2,1H3,(H2-,17,18,19,24,25)/p+1/t7-,8+,10+,11+,14+,27?/m0/s1 |

Clé InChI |

MEFKEPWMEQBLKI-AIRLBKTGSA-O |

SMILES |

C[S+](CCC(C(=O)[O-])N)CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O |

SMILES isomérique |

C[S+](CC[C@@H](C(=O)[O-])[NH3+])C[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O |

SMILES canonique |

C[S+](CCC(C(=O)[O-])[NH3+])CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O |

Apparence |

Solid powder |

Point d'ébullition |

78 °C |

Key on ui other cas no. |

78548-84-2 91279-78-6 29908-03-0 24346-00-7 |

Description physique |

Solid |

Pictogrammes |

Irritant |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Ademetionine AdoMet FO 1561 FO-1561 FO1561 Gumbaral S Adenosyl L Methionine S Adenosylmethionine S Adenosylmethionine Sulfate Tosylate S Amet S-Adenosyl-L-Methionine S-Adenosylmethionine S-Adenosylmethionine Sulfate Tosylate SAM-e Samy |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.